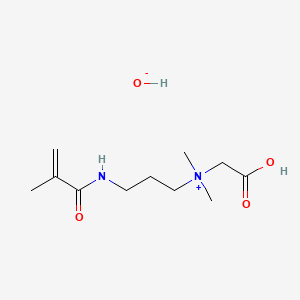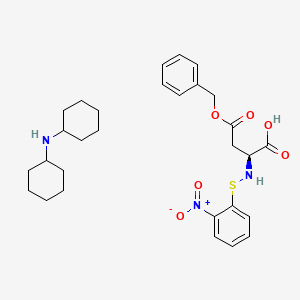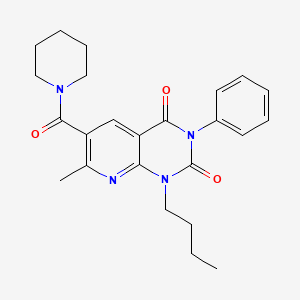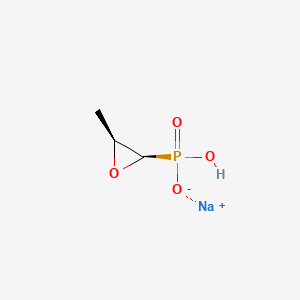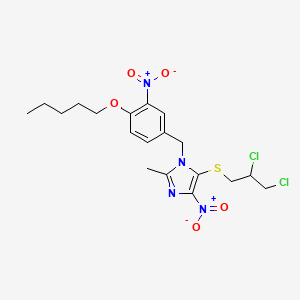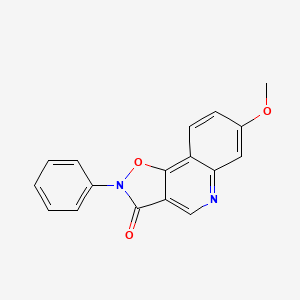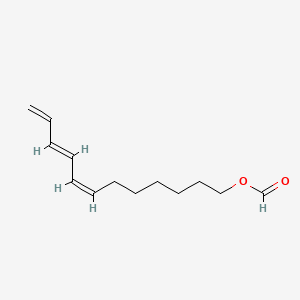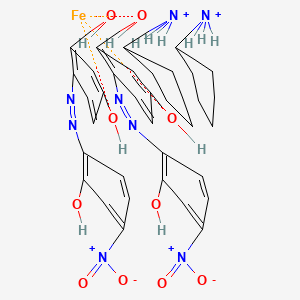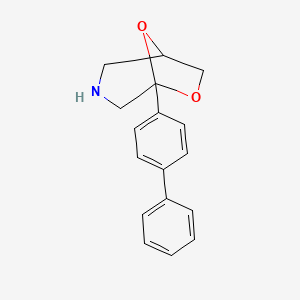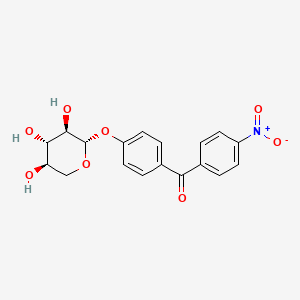
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound that features both a nitrophenyl group and a beta-D-xylopyranosyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the reaction of 4-nitrobenzoyl chloride with 4-(beta-D-xylopyranosyloxy)phenyl magnesium bromide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The reaction mixture is usually stirred at low temperatures to control the rate of reaction and to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Nitrobenzene derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the beta-D-xylopyranosyloxy group can interact with carbohydrate-binding proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can be compared with other similar compounds such as:
4-Nitrophenyl beta-D-xyloside: Similar in structure but lacks the methanone group.
4-Nitrophenyl phenyl ketone: Similar in structure but lacks the beta-D-xylopyranosyloxy group.
4-Aminophenyl phenyl ketone: Similar in structure but has an amino group instead of a nitro group.
These comparisons highlight the unique structural features of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
83354-69-2 |
|---|---|
Molecular Formula |
C18H17NO8 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-7-3-11(4-8-13)15(21)10-1-5-12(6-2-10)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1 |
InChI Key |
NDSLOJPCFZVFLS-SPUZQDLCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
